molecular formula C14H11ClFNO2 B2684410 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 1232819-69-0

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2684410
CAS No.: 1232819-69-0
M. Wt: 279.7
InChI Key: GAMNMXVBSYLZHO-CAOOACKPSA-N
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Properties

IUPAC Name

2-[(3-chloro-2-fluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-12-7-2-4-9(14(12)18)8-17-11-6-3-5-10(15)13(11)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNMXVBSYLZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3-chloro-2-fluoroaniline and 6-methoxysalicylaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position enhances its solubility and reactivity compared to similar compounds with different substituents .

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